Dimethylcarbamyl fluoride

Description

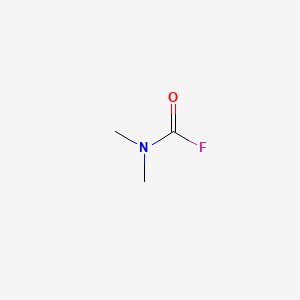

Structure

2D Structure

3D Structure

Properties

CAS No. |

431-14-1 |

|---|---|

Molecular Formula |

C3H6FNO |

Molecular Weight |

91.08 g/mol |

IUPAC Name |

N,N-dimethylcarbamoyl fluoride |

InChI |

InChI=1S/C3H6FNO/c1-5(2)3(4)6/h1-2H3 |

InChI Key |

IRSDGYFTDVBVAK-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)F |

Canonical SMILES |

CN(C)C(=O)F |

Other CAS No. |

431-14-1 |

Synonyms |

dimethylcarbamyl fluoride |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylcarbamoyl Fluoride

Classical Preparative Routes

The foundational methods for synthesizing N,N-Dimethylcarbamoyl Fluoride (B91410) have historically relied on the principle of converting a more readily available precursor, N,N-Dimethylcarbamoyl Chloride, into the desired fluoride.

Fluorination of N,N-Dimethylcarbamoyl Chloride via Halide Exchange Reactions

The most conventional route to N,N-Dimethylcarbamoyl Fluoride is through a halide exchange (halex) reaction. This process involves substituting the chlorine atom of N,N-Dimethylcarbamoyl Chloride with a fluorine atom using an inorganic fluoride salt. nih.govwikipedia.org This method is a cornerstone of organofluorine chemistry, though its efficiency can be hampered by the low solubility of simple alkali metal fluorides in organic solvents, often necessitating harsh reaction conditions or the use of large excesses of the fluorinating agent. nih.gov

Potassium Fluoride (KF) is a commonly employed reagent for this transformation. wikipedia.org The reaction is typically performed by heating the carbamoyl (B1232498) chloride with the fluoride salt in a suitable solvent.

| Starting Material | Fluorinating Agent | Conditions | Product | Yield |

| N,N-Dimethylcarbamoyl Chloride | Potassium Fluoride (KF) | Heating | N,N-Dimethylcarbamoyl Fluoride | Variable |

| N,N-Dimethylcarbamoyl Chloride | Caesium Fluoride (CsF) | Electrochemical, with 18-Crown-6 | N,N-Dimethylcarbamoyl Fluoride | Modest nih.gov |

This table presents illustrative data on halide exchange reactions for carbamoyl fluoride synthesis.

Reactions Involving Antimony Fluorides

The Swarts reaction provides a more potent method for fluorination, utilizing antimony fluorides. wikipedia.orgbyjus.com This method is particularly effective for replacing chlorine atoms with fluorine. The key reagent is typically Antimony Trifluoride (SbF₃), which is often activated with a small amount of chlorine or Antimony Pentachloride (SbCl₅). wikipedia.orgbyjus.com

The mechanism involves the in-situ formation of Antimony Trifluorodichloride (SbF₃Cl₂), which serves as the active fluorinating species. wikipedia.org This intermediate then readily exchanges a fluorine atom for a chlorine atom on the carbamoyl chloride substrate. wikipedia.orgresearchgate.net This approach generally provides good yields and is more effective than using simple alkali metal fluorides, especially for less reactive substrates. wikipedia.orgbyjus.com

Sodium Fluoride Mediated Syntheses

Sodium Fluoride (NaF) can also be used as the fluorine source in halide exchange reactions. However, its application can be less straightforward compared to other fluoride salts. The use of NaF or KF in Swarts-type reactions often results in significantly lower yields compared to reactions employing heavy metal fluorides like SbF₃. byjus.com The primary challenges with NaF are its low solubility and nucleophilicity in common organic solvents. To overcome these limitations, the reaction may require high temperatures, high-pressure conditions, or the use of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride ion.

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more sophisticated and user-friendly methods for preparing carbamoyl fluorides, avoiding harsh conditions and hazardous reagents.

N-Carbamoylimidazole Activation Protocols

A novel, mild, three-step procedure for synthesizing carbamoyl fluorides has been developed, which proceeds via the activation of an N-carbamoylimidazole intermediate. nih.gov This method avoids the use of highly toxic and corrosive reagents and can be performed on a gram scale without the need for chromatographic purification. nih.gov The protocol is particularly effective for basic, sterically unhindered secondary amines. nih.gov

The process consists of the following steps:

Carbamoylation: A secondary amine (e.g., Dimethylamine) is reacted with 1,1'-Carbonyldiimidazole (CDI) to form the corresponding N-carbamoylimidazole.

Activation: The N-carbamoylimidazole is then alkylated, for instance with methyl iodide, to form a more reactive imidazolium (B1220033) salt. This step enhances the leaving group ability of the imidazole (B134444) moiety.

Fluorination: The activated intermediate is treated with an inorganic fluoride source, such as Potassium Fluoride (KF), to yield the final carbamoyl fluoride. nih.gov

| Step | Reagents | Intermediate/Product |

| 1. Carbamoylation | Secondary Amine, 1,1'-Carbonyldiimidazole (CDI) | N-Carbamoylimidazole |

| 2. Activation | N-Carbamoylimidazole, Methyl Iodide | N-alkyl-N'-carbamoylimidazolium salt |

| 3. Fluorination | Imidazolium salt, Potassium Fluoride (KF) | Carbamoyl Fluoride |

This table outlines the key stages of the N-Carbamoylimidazole activation protocol for carbamoyl fluoride synthesis. nih.gov

One-Pot Synthesis Approaches for Carbamoyl Fluorides

One-pot syntheses represent a significant improvement in efficiency, reducing the number of separate workup and purification steps. Several modern one-pot strategies have been reported for the synthesis of carbamoyl fluorides.

One such method utilizes a difluorocarbene (DFC) source, such as (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), in the presence of an external oxidant like 4-methylpyridine (B42270) N-oxide. yorku.ca This combination generates a surrogate for the highly toxic difluorophosgene gas in situ, which then reacts directly with a secondary amine to form the carbamoyl fluoride. yorku.ca This protocol is advantageous as it starts from readily available secondary amines and avoids pre-functionalized substrates or shock-sensitive fluorinating reagents. yorku.ca

Another innovative approach involves the electrochemical anodic oxidation of oxamic acids. nih.gov In this method, an oxamic acid, which can be easily prepared from a secondary amine, is electrolyzed in the presence of triethylamine (B128534) trihydrofluoride (Et₃N·3HF). This reagent serves as both the fluoride source and the supporting electrolyte, leading to the formation of the carbamoyl fluoride in a single step under mild conditions. nih.gov

| Method | Starting Materials | Key Reagents | Key Features |

| Difluorocarbene Oxidation | Secondary Amine | PDFA (DFC source), 4-methylpyridine N-oxide (oxidant) | In-situ generation of COF₂ surrogate; avoids toxic gas. yorku.ca |

| Electrochemical Oxidation | Oxamic Acid | Et₃N·3HF (fluoride source & electrolyte) | Mild, safe, and scalable via flow chemistry. nih.gov |

This table compares modern one-pot synthetic approaches to carbamoyl fluorides.

Regioselective and Stereoselective Synthesis of Analogues

Beyond the synthesis of N,N-dimethylcarbamoyl fluoride itself, significant research has been directed towards the synthesis of its more complex analogues with precise control over the spatial arrangement of atoms. This involves regioselective reactions, which control the position of a chemical modification, and stereoselective reactions, which control the three-dimensional orientation of atoms.

Regioselective Synthesis

The N,N-dialkylcarbamoyl group, when attached to an aromatic ring via an oxygen atom (forming an O-carbamate), serves as a powerful directed metalation group (DMG). acs.org This property is exploited in directed ortho-metalation (DoM) reactions to achieve high regioselectivity. acs.org The carbamoyl group's oxygen atom can chelate to an organolithium reagent, such as sec-butyllithium, directing the deprotonation and subsequent metalation specifically to the adjacent ortho position on the aromatic ring. acs.org This ortho-lithiated intermediate can then react with a wide range of electrophiles, allowing for the regioselective installation of various functional groups exclusively at the position next to the O-carbamate group. This strategy provides a reliable pathway to a diverse array of polysubstituted aromatic compounds that would be difficult to access through other means. acs.org

Stereoselective Synthesis

The dimethylcarbamoyl moiety is also a key functional group in various molecules that require precise stereochemical control during their synthesis. A notable example is the efficient and stereoselective preparation of six distinct stereoisomers of a substituted cyclohexane (B81311) derivative, where a dimethylcarbamoyl group is one of the key substituents. researchgate.net In this synthesis, starting from 3-cyclohexene-1-carboxylic acid, the stereochemistry at different chiral centers was meticulously controlled. researchgate.net For instance, the stereochemistry at the C2 position was set using a Mitsunobu reaction, while the stereocenter at the C5 position was controlled through a base-catalyzed epimerization. researchgate.net This work demonstrates a scalable route that minimizes the need for extensive chromatographic separation to access specific stereoisomers of a complex analogue containing the dimethylcarbamoyl group. researchgate.net Such methodologies are crucial for creating libraries of related compounds, for example, in the development of therapeutic agents where specific stereoisomers often exhibit desired biological activity.

Reactivity and Reaction Mechanisms of N,n Dimethylcarbamoyl Fluoride

Nucleophilic Reactivity Towards the Carbonyl Center

The chemical behavior of N,N-Dimethylcarbamoyl fluoride (B91410) is significantly influenced by its electrophilic carbonyl center, which readily interacts with nucleophiles. researchgate.net This reactivity is central to its function as a reagent in organic synthesis, particularly in reactions where the transfer of the dimethylcarbamoyl group is desired. researchgate.net The compound is soluble in polar solvents like water and alcohols, which can also act as nucleophiles, but has limited solubility in non-polar solvents. researchgate.net

Studies on the solvolysis of the closely related N,N-dimethylcarbamoyl chloride provide insight into the likely mechanistic pathways for DMCF. The hydrolysis of N,N-dimethylcarbamoyl chloride is suggested to proceed through a unimolecular ionization pathway (SN1), in contrast to the bimolecular pathway observed for reagents like ethyl chloroformate. wikipedia.org This is supported by a positive entropy of activation for the hydrolysis of the chloride, indicating a dissociative transition state. wikipedia.org For the solvolysis of N,N-dimethylcarbamoyl chloride in various alcohols and aqueous-alcoholic mixtures, the mechanism is also characterized as an ionization process with significant nucleophilic solvation of the developing carbamoyl (B1232498) cation. wikipedia.orgsfu.ca For instance, the solvolysis of N,N-dimethylcarbamoyl chloride in aqueous ethanol (B145695) mixtures shows a selectivity value (S) of approximately 0.51, which is indicative of an SN1 mechanism. wikipedia.org

While N,N-dimethylcarbamoyl fluoride is reported to be stable in water and aqueous buffers at neutral or acidic pH, its reactivity increases in the presence of strong nucleophiles. ucl.ac.uk It can react with alcohols, thiols, and amines to form the corresponding carbamates, thiocarbamates, and ureas, respectively, mirroring the reactivity profile of its chloride analogue. wisc.edu The reaction mechanism is generally considered to be an addition-elimination process, where the nucleophile attacks the carbonyl carbon, followed by the expulsion of the fluoride ion. However, under solvolytic conditions, an SN1-like pathway involving the formation of a dimethylcarbamoyl cation intermediate is plausible, especially in ionizing solvents. wikipedia.org

Role in Fluorination and Defluorination Processes

N,N-Dimethylcarbamoyl fluoride plays a crucial role in specific chemical processes involving the transfer of fluorine, notably in the context of fluorinated graphene materials.

Research has identified N,N-Dimethylcarbamoyl fluoride as a key product and intermediate in the defluorination of fluorographene (FG) when N,N-dimethylformamide (DMF) is used as a solvent. cuni.cz Although DMF is not a potent reducing agent for fluorographene, its presence can trigger defluorination, a process rationalized by a radical-based mechanism. cuni.czscholaris.ca This process is initiated at defect sites, specifically fluorine vacancies, on the fluorographene surface. scholaris.ca These radical centers on the FG can facilitate a homolytic cleavage of the C-H bond in DMF. The resulting N,N-dimethylformyl radical can then attack a fluorine atom on the FG surface, leading to the formation of N,N-Dimethylcarbamoyl fluoride and regenerating a radical center on the graphene lattice, thus propagating a cascade of defluorination. cuni.cz The formation of DMCF in this process has been unambiguously confirmed by 19F NMR spectroscopy. cuni.cz

The formation of N,N-Dimethylcarbamoyl fluoride during fluorographene defluorination is a clear indicator of a radical pathway. cuni.cz The mechanism involves the following key steps:

Initiation : Radical centers, present as point defects on the fluorographene sheet, abstract a hydrogen atom from the solvent molecule, N,N-dimethylformamide (DMF).

Propagation : This abstraction generates an N,N-dimethylformyl radical (DMF•). cuni.cz This radical then reacts with a fluorine atom on the fluorographene surface. cuni.cz

Product Formation : The reaction between the DMF• radical and the fluorine atom on FG yields N,N-Dimethylcarbamoyl fluoride (F-DMF) and creates a new radical vacancy on the fluorographene sheet. cuni.cz

This radical mechanism highlights that the reactivity of fluorographene is critically dependent on its structural defects. cuni.cz The formation of the stable N,N-Dimethylcarbamoyl fluoride molecule is a thermodynamic driving force for this defluorination process. cuni.cz Experimental evidence from electron paramagnetic resonance (EPR) spin-trap experiments has confirmed the presence of the N,N-dimethylformyl radicals essential for this pathway. cuni.czscholaris.ca

Intramolecular Dynamics and Conformational Studies

The internal motion and conformational preferences of N,N-Dimethylcarbamoyl fluoride have been investigated, revealing important details about its molecular structure and energetics.

Due to the partial double bond character of the amide C–N bond, resulting from the delocalization of the nitrogen lone pair into the carbonyl π-system, rotation about this bond is significantly hindered. researchgate.netresearchgate.net This restricted rotation gives rise to distinct chemical environments for the two methyl groups on the nitrogen atom, which can be observed by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net At low temperatures, the rotation is slow on the NMR timescale, and two separate signals are observed for the non-equivalent methyl protons. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually merge into a single sharp peak at higher temperatures. researchgate.net This dynamic behavior is a classic example of chemical exchange and provides a means to study the energetics of the rotational process. researchgate.net

The energy barrier for the hindered internal rotation about the C–N bond in N,N-Dimethylcarbamoyl fluoride has been quantified using dynamic NMR (DNMR) line-shape analysis. researchgate.net By fitting the experimental spectra at various temperatures to theoretical models based on the Bloch equations modified for chemical exchange, the activation parameters for the rotational process can be determined. researchgate.net For N,N-Dimethylcarbamoyl fluoride in a carbon tetrachloride solvent, these parameters have been precisely measured. researchgate.net

The determined values provide a quantitative measure of the energy required to overcome the partial double bond character of the C–N amide bond. The relatively high free energy of activation (ΔG‡) confirms the significant barrier to rotation, a characteristic feature of amide-type compounds.

Table 1: Activation Parameters for Hindered Internal Rotation of N,N-Dimethylcarbamoyl Fluoride

| Parameter | Value | Units |

| Free Energy of Activation (ΔG‡) | 18.1 ± 0.6 | kcal mol-1 |

| Enthalpy of Activation (ΔH‡) | 17.7 ± 0.6 | kcal mol-1 |

| Entropy of Activation (ΔS‡) | -1.4 ± 2.1 | cal deg-1 mol-1 |

| Data obtained from 1H NMR line-shape analysis in CCl4 at 25 °C. researchgate.net |

Solvent Effects on Conformational Exchange

The conformational dynamics of N,N-Dimethylcarbamoyl Fluoride are characterized by hindered rotation around the carbonyl carbon-nitrogen (C-N) bond. This restriction is a consequence of the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. This delocalization establishes a significant rotational energy barrier, leading to the existence of distinct planar conformers, or rotamers, that can be observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

The rate of exchange between these conformers is sensitive to the molecular environment, and thus, the choice of solvent can influence the rotational barrier. The effect of the solvent is primarily related to its polarity and its capacity for hydrogen bonding. For analogous compounds like N,N-dialkylamides, polar, protic solvents can stabilize the charge-separated resonance structure through hydrogen bonding with the carbonyl oxygen. nih.gov This stabilization increases the double bond character of the C-N bond and, consequently, raises the free energy of activation (ΔG‡) for rotation. nih.gov

However, studies on related carbamates, such as methyl N,N-dimethylcarbamate, have shown that the barriers to rotation about the C-N bond exhibit very little dependence on the solvent. nih.gov This reduced sensitivity is attributed to a smaller molecular dipole moment and a diminished capacity to act as a hydrogen-bond acceptor compared to amides. nih.gov Given the structural similarity, N,N-Dimethylcarbamoyl Fluoride is expected to behave more like a carbamate (B1207046) than an amide in this regard, with its rotational barrier showing low sensitivity to the solvent environment. The primary experimental method for investigating these subtle effects is dynamic NMR spectroscopy (including ¹H, ¹³C, and ¹⁹F NMR), which measures the rate of conformational exchange at different temperatures to determine the thermodynamic activation parameters. nih.govnih.gov

| Solvent | Relative Polarity | H-Bonding Ability | Expected ΔG‡ (kcal/mol) | Comment |

|---|---|---|---|---|

| Hexane | Low | None | Baseline | Represents a non-interactive environment. |

| Chloroform-d (CDCl₃) | Medium | Weak | Minor Increase | Slight stabilization of the transition state. |

| Methanol-d₄ (CD₃OD) | High | Strong | Slight Increase | Expected to show the largest, albeit still small, effect due to H-bonding. nih.gov |

| Water (D₂O) | Very High | Very Strong | Slight Increase | Similar to methanol, a minor increase in the barrier is anticipated. nih.gov |

Mechanistic Insights into Solvolytic Reactions (Comparative with Carbamoyl Chlorides)

The solvolytic behavior of N,N-Dimethylcarbamoyl Fluoride stands in stark contrast to that of its analogous chloride, N,N-Dimethylcarbamoyl Chloride, providing significant mechanistic insights. N,N-Dimethylcarbamoyl Chloride undergoes solvolysis readily in hydroxylic solvents through a dissociative, unimolecular (Sₙ1-like) mechanism. researchgate.netnih.gov The reaction proceeds via a rate-determining ionization of the carbon-chlorine bond to form a planar, resonance-stabilized N,N-dimethylcarbamoyl cation intermediate, which is then rapidly attacked by the solvent nucleophile. nih.gov

Kinetic studies of the chloride derivative in various solvents confirm this pathway. The reaction rate is sensitive to the solvent's ionizing power (Y_Cl), and analyses using the extended Grunwald-Winstein equation show significant sensitivity to both solvent nucleophilicity (l) and ionizing power (m). nih.govnih.gov This suggests an ionization process that is substantially assisted by nucleophilic solvation of the developing carbocation. nih.govnih.gov Furthermore, the kinetic solvent isotope effect (KSIE) for the hydrolysis of N,N-Dimethylcarbamoyl Chloride in water (k_H₂O/k_D₂O) is approximately 1.27, a value consistent with an ionization mechanism rather than a bimolecular addition-elimination pathway, which would typically exhibit a larger KSIE value. nih.gov

Conversely, N,N-Dimethylcarbamoyl Fluoride is reported to be remarkably stable in water and aqueous buffers at neutral or acidic pH. acs.orgwikipedia.org This profound difference in reactivity is rooted in the fundamental properties of the carbon-halogen bond. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making the fluoride ion a much poorer leaving group. The high activation energy required to cleave the C-F bond effectively prohibits the Sₙ1-type ionization pathway that is dominant for the chloride. nih.gov The ratio of solvolysis rates between an acyl fluoride and its corresponding acyl chloride (k_F/k_Cl) serves as a powerful diagnostic tool for reaction mechanisms; a very low ratio strongly indicates that an ionization mechanism is not operative. nih.gov

| Solvent | Rate Constant, k (s⁻¹) | Kinetic Solvent Isotope Effect (k_H/k_D) | Mechanism |

|---|---|---|---|

| 100% H₂O | Data available, high reactivity | 1.27 ± 0.02 (H₂O/D₂O) | Sₙ1 with nucleophilic solvation |

| 100% Methanol | Data available, high reactivity | 1.21 ± 0.02 (MeOH/MeOD) | Sₙ1 with nucleophilic solvation |

| 80% Ethanol | 3.37 x 10⁻⁶ (at 62.5 °C) mdpi.com | Not Reported | Sₙ1 with nucleophilic solvation |

| 90% Acetone | Data available | Not Reported | Sₙ1 with nucleophilic solvation |

Pathways for Derivative Formation (e.g., Urea (B33335), Carbamate, Amide Synthesis)

Despite its stability towards solvolysis, N,N-Dimethylcarbamoyl Fluoride is a valuable synthetic intermediate for introducing the N,N-dimethylcarbamoyl moiety into various molecules. acs.orgsolubilityofthings.com It functions as an effective electrophilic carbamoylating agent, reacting with a range of nucleophiles in a process where the fluoride ion serves as a leaving group. acs.orgsolubilityofthings.com These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Urea Synthesis: N,N-Dimethylcarbamoyl Fluoride reacts with primary and secondary amines to produce the corresponding N,N-dimethyl-N'-substituted or N,N-dimethyl-N',N'-disubstituted ureas. This transformation is a direct and efficient method for forming the urea linkage. The reaction of its chloride analogue with amines is a well-established route to substituted ureas. nih.govwikipedia.org

Carbamate Synthesis: In the presence of a base, alcohols and phenols can be deprotonated to form more nucleophilic alkoxides and phenoxides, respectively. These intermediates readily attack the electrophilic carbonyl carbon of N,N-Dimethylcarbamoyl Fluoride to yield stable N,N-dimethylcarbamate esters. wikipedia.orgrsc.org This method is widely used to install carbamate functional groups, which are prevalent in pharmaceuticals and agrochemicals.

Spectroscopic and Analytical Characterization of N,n Dimethylcarbamoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N-Dimethylcarbamoyl fluoride (B91410). The following subsections delve into the specifics of proton, fluorine, and carbon NMR studies, as well as the analysis of spin-spin coupling constants.

Proton Nuclear Magnetic Resonance (¹H NMR) Lineshape Analysis for Exchange Phenomena

The ¹H NMR spectrum of N,N-Dimethylcarbamoyl fluoride exhibits dynamic behavior due to hindered rotation around the carbon-nitrogen bond. researchgate.net This phenomenon, known as chemical exchange, leads to temperature-dependent lineshapes of the methyl proton signals. researchgate.net

A complete ¹H NMR lineshape analysis in a carbon tetrachloride (CCl₄) solvent has been conducted to determine the activation parameters for this rotational barrier. researchgate.net The analysis yielded an activation enthalpy (ΔH‡) of 17.7 ± 0.6 kcal mol⁻¹ and an activation entropy (ΔS‡) of -1.4 ± 2.1 cal deg⁻¹ mol⁻¹. researchgate.net The Gibbs free energy of activation (ΔG‡) at 25 °C was determined to be 18.1 ± 0.6 kcal mol⁻¹. researchgate.net

The precise fitting of the lineshapes at various temperatures also allowed for the accurate determination of the relative chemical shifts of the two methyl groups and their coupling constants to the fluorine atom. researchgate.net In a 16.5 mol% solution in CCl₄, the coupling constants were found to be J_AX = 0.30 ± 0.05 Hz and J_BX = 0.80 ± 0.05 Hz. researchgate.net Interestingly, a significant change in the J_BX coupling constant to 1.10 ± 0.05 Hz was observed in neat N,N-Dimethylcarbamoyl fluoride at -15 °C. researchgate.net

Table 1: Activation Parameters for Hindered Rotation in N,N-Dimethylcarbamoyl Fluoride

| Parameter | Value |

|---|---|

| ΔG‡ (25 °C) | 18.1 ± 0.6 kcal mol⁻¹ |

| ΔH‡ | 17.7 ± 0.6 kcal mol⁻¹ |

| ΔS‡ | -1.4 ± 2.1 cal deg⁻¹ mol⁻¹ |

Data obtained from ¹H NMR lineshape analysis in CCl₄. researchgate.net

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Structural Confirmation

Fluorine-19 NMR spectroscopy is a powerful tool for the identification and characterization of fluorine-containing compounds like N,N-Dimethylcarbamoyl fluoride due to its high sensitivity and wide chemical shift range. wikipedia.orgicpms.cz The ¹⁹F NMR spectrum provides unambiguous evidence for the presence of the fluorine atom in the molecule. rsc.orgresearchgate.net

In deuterated chloroform (B151607) (CDCl₃), the ¹⁹F NMR spectrum of N,N-Dimethylcarbamoyl fluoride shows a signal corresponding to the carbamoyl (B1232498) fluoride group. For instance, in a mixture of rotamers and conformers, distinct signals can be observed. One study reported chemical shifts (δ) of -23.4 ppm and -21.8 ppm for different rotamers. acs.org Another report identified a signal at -24.6 ppm. acs.org These values are consistent with the expected chemical shift range for acyl fluorides. The presence of multiple signals in some cases is attributed to the existence of different conformational or rotational isomers. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum of N,N-Dimethylcarbamoyl fluoride provides valuable information about the carbon framework of the molecule. The carbonyl carbon and the two methyl carbons exhibit distinct resonances.

In deuterated chloroform (CDCl₃), the carbonyl carbon (C=O) appears as a doublet due to coupling with the adjacent fluorine atom. The reported chemical shift for this carbon is approximately 147.6 ppm with a large carbon-fluorine coupling constant (J_CF) of about 286.1 Hz. acs.org Another rotamer showed a similar signal at 148.2 ppm with a J_CF of 286.9 Hz. acs.org

The two methyl carbons are also observed as doublets due to smaller C-F coupling. Their chemical shifts are reported at approximately 33.9 ppm (J_CF = 3.8 Hz) and 35.0 ppm (J_CF = 1.5 Hz). acs.org The presence of distinct signals for the two methyl groups further supports the existence of hindered rotation around the C-N bond at the NMR timescale.

Table 2: ¹³C NMR Data for N,N-Dimethylcarbamoyl Fluoride in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (J_CF, Hz) |

|---|---|---|

| C=O | 147.6 (d) | 286.1 |

| C=O (rotamer) | 148.2 (d) | 286.9 |

| N-CH₃ | 33.9 (d) | 3.8 |

| N-CH₃ (rotamer) | 35.0 (d) | 1.5 |

d = doublet acs.org

Analysis of Spin-Spin Coupling Constants

Spin-spin coupling constants provide through-bond connectivity information and are crucial for structural elucidation. In N,N-Dimethylcarbamoyl fluoride, the most significant coupling is between the carbonyl carbon and the fluorine atom (¹J_CF), which is typically large, in the range of 286-289 Hz. acs.org

The protons of the methyl groups also couple with the fluorine atom, resulting in smaller long-range coupling constants (⁴J_HF). As mentioned in the ¹H NMR section, these have been measured as 0.30 ± 0.05 Hz and 0.80 ± 0.05 Hz in CCl₄. researchgate.net The carbon atoms of the methyl groups also exhibit coupling to the fluorine atom (³J_CF), with values around 1.5-3.8 Hz. acs.org The analysis of these coupling constants is essential for confirming the molecular structure and understanding the electronic environment of the nuclei. uoa.gr

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of N,N-Dimethylcarbamoyl fluoride shows a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed at a high wavenumber due to the electronegativity of the attached fluorine atom.

A reported IR spectrum shows a strong carbonyl absorption (ν_max) at 1776 cm⁻¹. acs.org Other significant peaks include C-H stretching vibrations around 3065, 3032, and 2935 cm⁻¹, and various fingerprint region absorptions corresponding to C-N stretching and methyl group deformations. acs.org

Table 3: Selected Infrared Absorption Frequencies for N,N-Dimethylcarbamoyl Fluoride

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3065, 3032, 2935 | C-H stretching |

| 1776 | C=O stretching |

| 1455, 1402 | Methyl bending |

| 1221, 1112 | C-N stretching / other |

Data obtained from neat sample or solution. acs.org

Mass Spectrometry (e.g., ESI-HRMS) for Molecular Identification

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For N,N-Dimethylcarbamoyl fluoride (C₃H₆FNO), the calculated exact mass is 91.0433 g/mol . nih.gov ESI-HRMS analysis of a related compound, N-benzyl-N-methylcarbamoyl fluoride, showed the protonated molecule [M+H]⁺ at m/z = 168.0823, which is in close agreement with the calculated value of 168.0819 for C₉H₁₁FNO. acs.org This demonstrates the utility of HRMS in confirming the identity of such compounds. The fragmentation pattern in the mass spectrum would further provide structural information.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., UPLC, GC)

The purity and isolation of N,N-Dimethylcarbamoyl fluoride are critical for its application in research and synthesis. Chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), are instrumental in assessing its purity and in its isolation from reaction mixtures.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a highly effective technique for determining the purity of carbamoyl fluorides due to its high resolution and sensitivity. Research has established specific UPLC methods for the analysis of these compounds. The purity of synthesized carbamoyl fluorides is routinely determined to be ≥95% by UPLC analysis. chemrxiv.org

A general UPLC method involves a reverse-phase column with a water/acetonitrile mobile phase containing an acid modifier like trifluoroacetic acid (TFA). acs.org The detection is typically performed using a UV detector at wavelengths of 220 and 254 nm. acs.org

Detailed UPLC methods have been developed for the analysis of various carbamoyl fluorides. For instance, analyses can be performed on a system like the Thermo Scientific Dionex UltiMate 3000 using a Waters Acquity UPLC HSS C18 SB column. acs.org The conditions can be varied to optimize the separation, as shown in the table below. acs.org

Table 1: UPLC Methods for Carbamoyl Fluoride Analysis

| Parameter | Method I | Method II |

| Column | Waters Acquity UPLC HSS C18 SB (2.1 × 50 mm, 1.8 µm) | Waters Acquity UPLC HSS C18 SB (2.1 × 50 mm, 1.8 µm) |

| Column Temperature | 40 °C | 40 °C |

| Mobile Phase A | 0.1% TFA (v/v) in water | 0.1% TFA (v/v) in water |

| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile (MeCN) |

| Gradient | 0–2 min, 20% B; 2–5 min, 20%–90% B; 5–8 min, 90% B | 0–5 min, 20–100% B; 5–6 min, 20% B |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Injection Volume | 5 µL | 5 µL |

| Detection | 220 and 254 nm | 220 and 254 nm |

| Data sourced from a study on the synthesis of carbamoyl fluorides. acs.org |

Using these methods, high purity levels for various carbamoyl fluorides have been confirmed, demonstrating the effectiveness of UPLC for quality control. The retention time (t_r_) and purity for several N,N-disubstituted carbamoyl fluorides, analyzed by UPLC Method II at 220 nm, are presented below.

Table 2: UPLC Purity Assessment of Selected Carbamoyl Fluorides (Method II)

| Compound | Retention Time (t_r) [min] | Purity [% total area] |

| Benzyl(methyl)carbamoyl fluoride | 2.407 | 99.1 |

| (Azepan-1-yl)carbonyl fluoride | 2.983 | 99.1 |

| (1,2,3,4-Tetrahydroisoquinolin-2-yl)carbonyl fluoride | 2.420 | 99.4 |

| Benzyl(butyl)carbamoyl fluoride | 3.453 | 97.9 |

| Data from UPLC analysis at 220 nm. acs.org |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile compounds like N,N-Dimethylcarbamoyl fluoride. While specific GC methods for the fluoride are not as extensively detailed in readily available literature, methods for the analogous and structurally similar compound, N,N-dimethylcarbamoyl chloride (DMCC), provide a strong basis for its analysis. These methods can often be adapted for the fluoride derivative.

For instance, a GC method for the direct determination of DMCC in air samples involves adsorption on a solid-phase material followed by thermal desorption and detection. tandfonline.com A packed glass column, such as one with 10% Dexsil 300 on Supelcoport, has been used effectively. tandfonline.com Detection can be achieved with a chlorine-sensitive detector, like a Hall electrolytic conductivity detector, or by mass spectrometry (GC/MS). tandfonline.com

An alternative GC/MS method for trace analysis of DMCC involves derivatization with ethanol (B145695) to form the more stable ethyl N,N-dimethylcarbamate, which is then analyzed. researchgate.netacs.org This approach enhances selectivity and sensitivity, with detection limits in the parts-per-million (ppm) range. researchgate.netacs.org

Table 3: Example GC Conditions for Analysis of N,N-Dimethylcarbamoyl Chloride (DMCC)

| Parameter | GC-HECD Method | GC/MS Derivatization Method |

| Analyte | N,N-Dimethylcarbamoyl Chloride (Direct) | Ethyl N,N-dimethylcarbamate (from DMCC) |

| Column | 6 ft glass column, 10% Dexsil 300 on Supelcoport 80/100 mesh | Not specified in source, but typically a polar capillary column |

| Carrier Gas | Helium (He) at 40 mL/min | Helium (He) |

| Temperatures | Injector: 250 °C; Oven Program: 100 °C, ramp 8 °C/min to 190 °C (hold 2 min) | Not specified in source |

| Detector | Hall Electrolytic Conductivity Detector (Chlorine mode) | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode |

| Conditions adapted from methods for N,N-dimethylcarbamoyl chloride. tandfonline.comresearchgate.netacs.org |

Chromatographic Isolation

For obtaining highly pure N,N-Dimethylcarbamoyl fluoride for use as an analytical standard or for further research, chromatographic isolation is essential. Preparative liquid chromatography is a common approach for purifying target compounds from complex reaction mixtures. chromatographyonline.com

In the context of carbamoyl fluoride synthesis, column chromatography on silica (B1680970) gel is a frequently cited method for isolation. acs.orgrsc.org A typical mobile phase for this purification is a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate (B1210297) (e.g., in a 10:1 or 20:1 ratio). acs.org The fractions are collected and the solvent is evaporated to yield the purified product. rsc.org The selection of appropriate chromatographic conditions is crucial to prevent the degradation of these sensitive compounds during the isolation process. chromatographyonline.com

Computational and Theoretical Chemistry Studies on N,n Dimethylcarbamoyl Fluoride

Quantum Chemical Calculations of Electronic Structure and Energetics

Computational chemistry provides powerful tools to investigate the fundamental properties of molecules like N,N-dimethylcarbamoyl fluoride (B91410). Through methods such as Density Functional Theory (DFT) and ab initio calculations, a detailed understanding of its electronic structure, stability, and conformational landscape can be achieved.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of organic molecules due to its balance of computational cost and accuracy. For N,N-dimethylcarbamoyl fluoride, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and vibrational frequencies.

DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can predict bond lengths, bond angles, and dihedral angles with high precision. These calculations typically reveal a planar or near-planar arrangement of the F-C(O)-N backbone, a characteristic feature of amide-like structures. The planarity arises from the delocalization of the nitrogen lone pair into the carbonyl π-system.

Key electronic properties that can be elucidated using DFT include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's reactivity. The HOMO is generally localized on the nitrogen and oxygen atoms, indicating their nucleophilic character, while the LUMO is typically centered on the carbonyl carbon, highlighting its electrophilicity. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

Furthermore, DFT calculations are used to compute atomic charges using various population analysis schemes (e.g., Mulliken, NBO). This information helps in understanding the charge distribution and identifying reactive sites within the molecule. For instance, the carbonyl carbon is expected to carry a significant positive charge, making it susceptible to nucleophilic attack.

While specific DFT studies focusing solely on the electronic structure of N,N-dimethylcarbamoyl fluoride are not abundant in the literature, the methodologies are well-established. For example, in studies of related compounds and their reactions, DFT is routinely used to provide insights into their electronic nature nih.govnih.gov.

Ab Initio Methods in Conformational Analysis

The rotation around the C-N bond in amides and related compounds like N,N-dimethylcarbamoyl fluoride is a classic subject of conformational analysis. Due to the partial double bond character of the C-N bond, this rotation is hindered, leading to the existence of distinct conformers and a significant rotational barrier. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous framework for studying these conformational preferences and the energetics of their interconversion.

Ab initio calculations have been employed to study the rotational barrier in N,N-dimethylcarbamoyl fluoride. These calculations typically involve mapping the potential energy surface along the C-N bond rotational coordinate. The ground state is a planar conformation, and the transition state for rotation involves a perpendicular arrangement of the dimethylamino group relative to the carbonyl group.

Early ab initio studies on related N,N-dimethylamides provided insights into the magnitude of these rotational barriers. For instance, an activation energy of 18.2 kcal/mol was theoretically predicted for the internal rotation about the C-N bond in N,N-dimethylformamide (DMF) rsc.org. Experimental NMR studies on N,N-dimethylcarbamoyl fluoride have determined the activation parameters for this hindered rotation, with a free energy of activation (ΔG‡) of 18.1 ± 0.6 kcal/mol. This experimental value serves as an excellent benchmark for modern high-level ab initio calculations.

Modern computational studies on similar systems, like N-benzhydrylformamides, have shown that DFT methods can also reliably evaluate these rotational barriers, with calculated values showing good agreement with experimental NMR data mdpi.com. For N,N-dimethylcarbamoyl fluoride, high-level ab initio calculations, such as CCSD(T) with large basis sets, would be expected to provide a highly accurate prediction of the rotational barrier, further refining our understanding of the electronic effects governing its conformational dynamics.

Table 1: Comparison of Experimental and Theoretical Rotational Barriers

| Compound | Method | Activation Energy (kcal/mol) |

| N,N-Dimethylcarbamoyl fluoride | Experimental (NMR) | 18.1 ± 0.6 (ΔG‡) |

| N,N-Dimethylformamide | Theoretical (Ab initio) | 18.2 (Ea) rsc.org |

| N-Benzhydryl-N-methylformamide | Experimental (NMR) | 19.5 (ΔG‡) mdpi.com |

| N-Benzhydryl-N-methylformamide | Theoretical (DFT) | 22.7 - 23.1 (ΔG‡) mdpi.com |

This table is for illustrative purposes and includes data for related compounds to provide context for the computational studies on N,N-dimethylcarbamoyl fluoride.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For N,N-dimethylcarbamoyl fluoride, this involves characterizing transition states and exploring the role of reactive intermediates, such as radicals.

Transition State Characterization in Reaction Mechanisms

Understanding the reactivity of N,N-dimethylcarbamoyl fluoride, for example in hydrolysis or reactions with nucleophiles, requires the characterization of the corresponding transition states. Computational methods, particularly DFT, are widely used to locate and characterize these critical points on the potential energy surface.

A transition state is a first-order saddle point, and its structure provides a snapshot of the bond-forming and bond-breaking processes during a reaction. For instance, in the nucleophilic acyl substitution reaction of N,N-dimethylcarbamoyl fluoride with a nucleophile, a tetrahedral intermediate is expected to be formed. The transition state leading to this intermediate would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially elongated C-F bond.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor governing the reaction rate. While specific computational studies on the transition states of N,N-dimethylcarbamoyl fluoride reactions are not extensively documented, the principles are well-established from studies on related acyl halides. For example, computational analyses of S_N2 reactions and solvolysis of related carbamoyl (B1232498) chlorides have provided detailed insights into their reaction mechanisms, including the nature of the transition states nih.govsciforum.net. These studies often employ DFT to calculate the activation barriers and reaction energies, which can then be compared with experimental kinetic data.

Investigation of Radical Intermediates

Recent studies have highlighted the crucial role of N,N-dimethylcarbamoyl fluoride in radical-mediated processes, particularly in the defluorination of fluorographene (FG). In these reactions, N,N-dimethylformamide (DMF), often used as a solvent, can generate N,N'-dimethylformyl radicals (DMF•).

Computational studies, using DFT, have been instrumental in elucidating the mechanism of FG defluorination. These calculations have shown that the reaction of a DMF• radical with a radical center on the FG surface can lead to the formation of N,N-dimethylcarbamoyl fluoride. This process is found to be energetically more favorable than other potential radical recombination pathways rsc.org.

The formation of N,N-dimethylcarbamoyl fluoride is a key step in a proposed cascade process that leads to the regeneration of radical centers on the fluorographene sheet, thereby propagating the defluorination reaction rsc.org. The involvement of N,N'-dimethylformyl radicals and the subsequent formation of N,N-dimethylcarbamoyl fluoride have been supported by experimental evidence from spin-trap experiments and 19F NMR measurements rsc.orgresearchgate.net. These findings underscore the importance of considering radical pathways in the chemistry of N,N-dimethylcarbamoyl fluoride and demonstrate the power of computational modeling in uncovering complex reaction mechanisms involving radical intermediates.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of molecules in various chemical transformations. For N,N-dimethylcarbamoyl fluoride, these predictions can guide synthetic applications and provide a deeper understanding of its chemical behavior.

The reactivity of N,N-dimethylcarbamoyl fluoride is largely governed by the electrophilicity of its carbonyl carbon. Computational methods can quantify this reactivity through various descriptors. For example, the calculated LUMO energy and the positive charge on the carbonyl carbon are direct indicators of its susceptibility to nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

Furthermore, computational modeling can be used to predict the outcome of reactions where multiple products are possible (selectivity). For instance, in reactions with ambident nucleophiles, calculations of the activation energies for attack at different sites can predict the regioselectivity. While specific computational studies predicting the reactivity and selectivity of N,N-dimethylcarbamoyl fluoride are scarce, the principles can be inferred from studies on the closely related N,N-dimethylcarbamoyl chloride.

Experimental and computational studies on the solvolysis of N,N-dimethylcarbamoyl chloride have provided significant insights into its reactivity. These studies often employ the Grunwald-Winstein equation to correlate solvolysis rates, and computational models have been used to support the proposed mechanistic pathways, which typically involve an S_N1-like mechanism with a dissociative S_N2 transition state nih.gov. The principles from these studies can be extended to predict the reactivity of N,N-dimethylcarbamoyl fluoride, although the different nature of the carbon-fluorine bond compared to the carbon-chlorine bond would need to be taken into account. The C-F bond is stronger and less polarizable, which would likely influence the reaction rates and mechanisms.

Theoretical Analysis of Molecular Properties (e.g., Dipole Moments)

The molecular properties of a compound are dictated by its electronic structure and geometry. Theoretical chemistry offers a window into these fundamental aspects, enabling the calculation of various properties that govern how a molecule interacts with itself and its surroundings. One of the most important of these properties is the molecular dipole moment.

The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of electron density within a molecule. It is a vector quantity, having both magnitude and direction, and is crucial for understanding intermolecular forces, solubility, and the interaction of a molecule with external electric fields. For N,N-dimethylcarbamoyl fluoride, the significant difference in electronegativity between the fluorine, oxygen, and nitrogen atoms and the carbon atoms suggests a notable molecular dipole.

Detailed theoretical analyses, often employing methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to calculate dipole moments. These calculations involve optimizing the molecular geometry and then solving the electronic Schrödinger equation to determine the electron distribution. While specific computational studies detailing a range of theoretical dipole moments for isolated N,N-dimethylcarbamoyl fluoride are not widely published, theoretical calculations have been used to understand its reactive role, for instance, in the defluorination of fluorographene. rsc.orgnih.gov

Experimental measurements can provide a benchmark for theoretical values. The dipole moment of N,N-dimethylcarbamoyl fluoride has been determined experimentally in a dilute benzene (B151609) solution to be 3.86 Debye. acs.org Another source reports a dipole moment of 4.02 Debye, although the method of determination is not specified. stenutz.eu The difference between these values and those that would be obtained from gas-phase theoretical calculations can be attributed to solvent effects, which are a critical consideration in computational models.

The table below summarizes the available data on the dipole moment of N,N-dimethylcarbamoyl fluoride.

| Method | Solvent | Dipole Moment (Debye) |

| Experimental | Benzene | 3.86 acs.org |

| Not Specified | Not Specified | 4.02 stenutz.eu |

Applications of N,n Dimethylcarbamoyl Fluoride in Advanced Organic Synthesis

Carbamoylation Reagent for the Construction of Complex Organic Molecules

The primary utility of N,N-dimethylcarbamoyl fluoride (B91410) in organic synthesis is as a carbamoylating agent. This process involves the transfer of the N,N-dimethylcarbamoyl group, (CH₃)₂NC(O)-, to a nucleophilic substrate. The fluorine atom serves as an excellent leaving group, facilitating the reaction. This capability is fundamental to its role in building more complex molecules from simpler precursors.

The electrophilic nature of N,N-dimethylcarbamoyl fluoride allows it to react readily with various nucleophiles, making it a powerful tool for introducing the carbamoyl (B1232498) moiety. solubilityofthings.com This reaction is not only significant in synthetic chemistry but also in biochemical contexts; for instance, dimethylcarbamoyl fluoride is known to be a potent inhibitor of cholinesterase through the carbamoylation of the enzyme's active site. wikipedia.orgresearchgate.netannualreviews.org This specific interaction underscores the efficiency and specificity with which the dimethylcarbamoyl group can be transferred to a target molecule. In synthesis, this translates to reliable and high-yielding transformations for the preparation of various organic compounds. acs.org

Precursor for the Synthesis of Diverse Functional Groups

As a stable yet reactive electrophile, N,N-dimethylcarbamoyl fluoride is an effective precursor for synthesizing a variety of important functional groups, including ureas, carbamate (B1207046) esters, and amides. acs.org Its utility stems from its predictable reactivity with different classes of nucleophiles.

N,N-Dimethylcarbamoyl fluoride reacts cleanly with primary and secondary amines to afford the corresponding N,N-dimethyl-N'-substituted or N,N-dimethyl-N',N'-disubstituted ureas. This transformation is a direct and efficient method for constructing the urea (B33335) linkage, a common motif in pharmaceuticals and biologically active molecules. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, leading to the displacement of the fluoride ion. This method is often favored due to the high reactivity of the acyl fluoride and the clean nature of the reaction. Carbamoyl fluorides, in general, are recognized as valuable intermediates for urea synthesis. acs.orgnih.gov

| Substrate Class | Reagent | Product Class | Significance |

| Primary Amines (R-NH₂) | N,N-Dimethylcarbamoyl Fluoride | N,N-Dimethyl-N'-alkyl/aryl ureas | Formation of trisubstituted ureas |

| Secondary Amines (R₂-NH) | N,N-Dimethylcarbamoyl Fluoride | N,N-Dimethyl-N',N'-dialkyl/diaryl ureas | Formation of tetrasubstituted ureas |

In a similar fashion, N,N-dimethylcarbamoyl fluoride reacts with alcohols and phenols to produce N,N-dimethylcarbamate esters. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile. The resulting carbamate esters are stable functional groups found in many industrial and pharmaceutical compounds. Furthermore, the O-carbamate group can serve as a versatile directing group in ortho-metalation reactions, providing a strategic pathway to regioselectively functionalize aromatic rings. nih.gov While many procedures use the analogous N,N-dimethylcarbamoyl chloride, the fluoride analogue offers similar reactivity for these transformations. nih.gov

| Substrate Class | Reagent | Product Class | Significance |

| Alcohols (R-OH) | N,N-Dimethylcarbamoyl Fluoride | N,N-Dimethyl O-alkyl carbamates | Access to aliphatic carbamates |

| Phenols (Ar-OH) | N,N-Dimethylcarbamoyl Fluoride | N,N-Dimethyl O-aryl carbamates | Precursors for directed metalation |

The reactivity of N,N-dimethylcarbamoyl fluoride extends to reactions with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, to yield N,N-dimethylamides. This reaction provides a direct route to form a carbon-carbon bond at the carbonyl center, converting the carbamoyl fluoride into a tertiary amide. This transformation is particularly useful as it allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups. The general utility of carbamoyl fluorides as precursors to amides is a key feature of their application in synthesis. acs.orgnih.gov

| Nucleophile | Reagent | Product Class | Significance |

| Grignard Reagents (R-MgX) | N,N-Dimethylcarbamoyl Fluoride | N,N-Dimethylamides (R-C(O)NMe₂) | C-C bond formation, synthesis of tertiary amides |

| Organolithium Reagents (R-Li) | N,N-Dimethylcarbamoyl Fluoride | N,N-Dimethylamides (R-C(O)NMe₂) | High reactivity for C-C bond formation |

Utility in Cross-Coupling Reactions and Other Carbon-Heteroatom Bond Formations

Recent advances have demonstrated the utility of carbamoyl fluorides, including N,N-dimethylcarbamoyl fluoride, as electrophilic partners in cross-coupling reactions. acs.org A notable development is the fluoride-catalyzed, metal-free cross-coupling of carbamoyl fluorides with alkynylsilanes. organic-chemistry.org This reaction, which uses a catalytic amount of tetrabutylammonium (B224687) fluoride (TBAF), provides a highly efficient route to alkynamides, which are valuable intermediates in medicinal chemistry. organic-chemistry.org

This method offers significant advantages over traditional transition-metal-catalyzed approaches:

Mild Conditions: The reaction proceeds at room temperature with low catalyst loadings and short reaction times. organic-chemistry.org

Metal-Free: It avoids the use of transition metals, which can be costly and lead to product contamination. organic-chemistry.org

High Chemoselectivity: The protocol tolerates functional groups, such as aryl halides, that are often reactive under transition-metal catalysis. organic-chemistry.org

The study emphasized the superiority of carbamoyl fluorides over the corresponding chlorides, which resulted in inefficient reactions under these conditions. organic-chemistry.org This application expands the synthetic utility of N,N-dimethylcarbamoyl fluoride beyond its traditional role, positioning it as a valuable substrate in modern catalytic chemistry.

| Reaction Type | Coupling Partners | Catalyst | Key Features |

| Alkynyl-carbamoyl cross-coupling | Carbamoyl fluorides + Alkynylsilanes | Tetrabutylammonium fluoride (TBAF) | Metal-free, mild conditions, high yield, tolerates aryl halides |

Role in the Introduction of Fluorine and Fluorine-Containing Moieties

While N,N-dimethylcarbamoyl fluoride itself typically acts by transferring its carbamoyl group rather than as a general fluorinating agent, the carbamoyl fluoride functional group is a critical precursor for the synthesis of complex molecules containing fluorine-based moieties. nih.gov

A prime example is its role as a structural analogue for developing synthetic pathways to more complex fluorinated compounds. Research has shown that N-difluoromethyl (N-CF₂H) carbamoyl fluorides can be synthesized and subsequently derivatized to produce a wide range of N-CF₂H amides, carbamates, and ureas for the first time. nih.gov In this strategy, the carbamoyl fluoride is the key, stable intermediate that is derivatized, demonstrating the importance of this functional group as a building block for introducing fluorine-containing groups into drug candidates and other functional molecules. nih.gov

In a different context, N,N-dimethylcarbamoyl fluoride has been identified as a key product in the defluorination mechanism of fluorographene when N,N-dimethylformamide (DMF) is used as a solvent. rsc.orgresearchgate.net In this specific radical-driven process, the solvent is transformed into N,N-dimethylcarbamoyl fluoride, which was unambiguously confirmed by ¹⁹F NMR measurements. rsc.org This finding highlights a unique reaction pathway where the compound is formed as part of a fluorine transfer process from a fluorinated material.

Q & A

Q. What are the recommended synthetic methods for producing dimethylcarbamyl fluoride in laboratory settings?

this compound (DMCF) can be synthesized via halogen exchange reactions. A validated method involves reacting dimethylcarbamyl bromide (DMCB) with silver fluoride (AgF) in acetonitrile under controlled conditions. The reaction proceeds efficiently at equimolar ratios, yielding DMCF after purification. This method avoids the use of highly reactive intermediates and ensures reproducibility .

Q. What safety protocols are critical when handling this compound?

While direct evidence for DMCF is limited, analogous carbamyl halides (e.g., dimethylcarbamyl chloride) require stringent precautions:

- Use fume hoods or well-ventilated areas to prevent inhalation of vapors.

- Wear nitrile gloves, chemical-resistant goggles, and lab coats to avoid dermal contact.

- Store in sealed, labeled containers away from moisture and heat sources.

- Emergency measures: Flush exposed skin/eyes with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are suitable for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To observe hindered rotation about the C-N bond and quantify kinetic parameters (e.g., rate constants).

- Infrared (IR) Spectroscopy : For identifying functional groups (e.g., C=O, C-F stretches).

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .

Q. How can researchers assess the potential toxicity of this compound?

Toxicity studies should include:

- In vitro mutagenicity assays : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation.

- In vivo micronucleus tests : To evaluate chromosomal damage in rodent models.

- Skin/eye irritation studies : Follow OECD guidelines for acute toxicity classification. Note: Dimethylcarbamyl chloride (DMCC) shows genotoxicity, suggesting similar risks for DMCF .

Advanced Research Questions

Q. How can NMR spectroscopy elucidate the hindered rotation dynamics of the C-N bond in this compound?

The hindered rotation generates distinct N-methyl proton signals due to long-range coupling. Multi-site exchange theory is applied to analyze line shapes in NMR spectra. By simulating magnetization transfer between spin states, researchers calculate activation energy (ΔG‡) and rate constants. For DMCF, ΔG‡ values typically range between 60–80 kJ/mol, depending on solvent polarity .

Table 1: Kinetic Parameters for C-N Rotation in DMCF

| Solvent | Temperature (°C) | ΔG‡ (kJ/mol) | Rate Constant (s⁻¹) |

|---|---|---|---|

| CDCl₃ | 25 | 68.2 | 1.2 × 10³ |

| Acetonitrile-d³ | 25 | 72.5 | 8.7 × 10² |

Q. What experimental designs are optimal for studying DMCF’s genotoxicity in mammalian systems?

- Comet assay : To detect DNA strand breaks in liver or kidney cells.

- Transgenic rodent models : For in vivo mutation analysis at specific loci (e.g., lacZ).

- Metabolite profiling : Identify reactive intermediates (e.g., methyl isocyanate) using LC-MS.

- Negative controls : Compare with non-genotoxic carbamates (e.g., dimethylacetamide) .

Q. How do solvent effects influence reaction rates in DMCF-related halogen exchange processes?

Solvent polarity and coordination ability significantly alter exchange kinetics. For example:

- Polar aprotic solvents (e.g., acetonitrile) : Stabilize transition states, accelerating exchange.

- Nonpolar solvents (e.g., CCl₄) : Slow exchange due to reduced ion dissociation. Solvent screening should precede kinetic studies to optimize reaction conditions .

Q. What methodological challenges arise when applying multi-site chemical exchange theory to DMCF’s NMR data?

Challenges include:

- Multiplet complexity : Each N-methyl proton signal splits into multiple components, requiring precise assignment.

- Small chemical shifts : Subtle differences (< 0.1 ppm) demand high-resolution spectrometers (≥ 500 MHz).

- Quantitative modeling : Use software like EXSYCalc to simulate exchange pathways and extract rate constants .

Q. How does this compound compare to other carbamyl halides in reactivity and stability?

Table 2: Comparative Properties of Carbamyl Halides

| Compound | Reactivity with H₂O | Thermal Stability | NMR δ(¹H) (ppm) |

|---|---|---|---|

| This compound | Moderate | High (>100°C) | 2.95 (s, N-CH₃) |

| Dimethylcarbamyl chloride | High | Moderate (~80°C) | 3.10 (s, N-CH₃) |

| Dimethylcarbamyl bromide | Very high | Low (~50°C) | 3.15 (s, N-CH₃) |

Fluoride derivatives exhibit slower hydrolysis but higher thermal stability, making them preferable for kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.